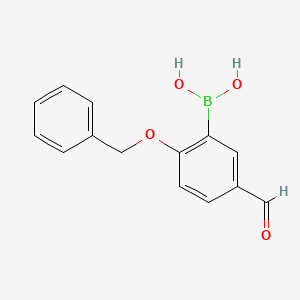

2-Benzyloxy-5-formylphenylboronic acid

Description

BenchChem offers high-quality 2-Benzyloxy-5-formylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyloxy-5-formylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-formyl-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO4/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCABRWZPCRMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675317 | |

| Record name | [2-(Benzyloxy)-5-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-22-5 | |

| Record name | [2-(Benzyloxy)-5-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Benzyloxy-5-formylphenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Benzyloxy-5-formylphenylboronic acid, a valuable building block in contemporary drug discovery and organic synthesis. The guide is intended for researchers, scientists, and professionals in the field of drug development. It will detail two robust synthetic routes, elucidate the mechanistic underpinnings of each chemical transformation, and provide field-proven experimental protocols. The significance of this compound lies in its trifunctional nature, possessing a formyl group for further derivatization, a benzyloxy protecting group, and a versatile boronic acid moiety for carbon-carbon bond formation, primarily through Suzuki-Miyaura cross-coupling reactions.

Introduction: The Strategic Importance of 2-Benzyloxy-5-formylphenylboronic Acid

Phenylboronic acids are a cornerstone of modern organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient construction of biaryl and substituted aromatic structures, which are prevalent motifs in pharmaceuticals and functional materials. 2-Benzyloxy-5-formylphenylboronic acid emerges as a particularly strategic intermediate due to its unique combination of functional groups.

The aldehyde (-CHO) function serves as a versatile handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the introduction of diverse pharmacophores. The benzyloxy group provides a stable protecting group for the phenolic oxygen, which can be selectively removed under specific conditions to reveal a reactive hydroxyl group. Finally, the boronic acid moiety (-B(OH)₂) is the key player in Suzuki-Miyaura coupling, allowing for the facile formation of carbon-carbon bonds with aryl or vinyl halides and triflates. This trifecta of functionality makes 2-Benzyloxy-5-formylphenylboronic acid a highly sought-after building block for the synthesis of complex molecules, including inhibitors of monoamine oxidase B (MAO-B) for potential treatment of Parkinson's disease and other bioactive compounds.[1]

This guide will present two primary synthetic strategies for the preparation of this valuable compound, starting from commercially available precursors. Each route will be discussed with an emphasis on the rationale behind the chosen reagents and conditions, ensuring a deep understanding of the underlying chemical principles.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of 2-Benzyloxy-5-formylphenylboronic acid suggests a disconnection at the carbon-boron bond, leading back to an appropriately substituted aryl halide. This key intermediate, 2-benzyloxy-5-bromobenzaldehyde, can be synthesized from commercially available starting materials. The overall synthetic plan is illustrated below.

Sources

2-Benzyloxy-5-formylphenylboronic acid structure elucidation

Structural Elucidation and Analytical Profiling of 2-Benzyloxy-5-formylphenylboronic Acid

Executive Summary

This technical guide outlines the structural elucidation, purity profiling, and handling protocols for 2-Benzyloxy-5-formylphenylboronic acid (BFBA). As a trifunctional scaffold containing a boronic acid, an aldehyde, and a benzyl ether, BFBA presents unique analytical challenges—specifically the dynamic equilibrium between the boronic acid monomer and its cyclic boroxine anhydride. This guide provides a self-validating analytical workflow designed to distinguish the target molecule from regioisomers and hydrolysis byproducts.

Synthetic Context & Structural Logic

To accurately elucidate the structure, one must understand the synthetic origin. The most robust synthesis of BFBA typically involves the palladium-catalyzed Miyaura borylation of 2-benzyloxy-5-bromobenzaldehyde .

-

Regiochemical Integrity: The starting material fixes the 1,2,5-substitution pattern. The primary risk is not regioisomerism during borylation, but rather protodeboronation (yielding 3-benzyloxybenzaldehyde) or oxidation (yielding the phenol).

-

Numbering Scheme:

-

C1: Boronic Acid (

) -

C2: Benzyloxy (

)[1] -

C5: Formyl (

)

-

This substitution pattern places the formyl group meta to the boron and para to the benzyloxy group, creating a distinct NMR signature compared to the 2-formyl-5-benzyloxy isomer.

Spectroscopic Elucidation (NMR)

The Boroxine-Boronic Acid Equilibrium

Critical Technical Insight: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) in non-polar solvents (e.g.,

-

Corrective Protocol: Always perform NMR in a solvent that coordinates with boron or promotes the monomeric species.

-

Recommended:

with -

Alternative:

. This converts the acid to the dimethyl boronate ester in situ, simplifying the spectrum, though the

-

Predicted NMR Data ( )

The 1,2,5-substitution pattern generates a specific splitting pattern for the three aromatic protons on the central ring.

| Proton | Shift ( | Multiplicity | Coupling ( | Structural Assignment |

| -CHO | 9.85 - 9.95 | Singlet | - | Formyl proton. Distinctive offset confirms aldehyde. |

| B(OH) | 8.00 - 8.50 | Broad Singlet | - | Boronic acid hydroxyls. Disappears with |

| H-6 | 8.10 - 8.20 | Doublet (d) | Diagnostic: Ortho to Boron and Ortho to Carbonyl. Most deshielded aromatic H. | |

| H-4 | 7.90 - 8.00 | dd | Ortho to Carbonyl, Para to Ether. | |

| Ph-H (Bn) | 7.30 - 7.50 | Multiplet | - | 5 protons from the benzyl protecting group. |

| H-3 | 7.15 - 7.25 | Doublet (d) | Ortho to Benzyloxy (shielded). | |

| -OCH | 5.20 - 5.30 | Singlet | - | Benzylic methylene. |

2D-NMR Validation (NOESY/HMBC)

To rigorously prove the regiochemistry (distinguishing from 2-formyl-5-benzyloxy isomers), run a NOESY experiment.

-

Key Correlation: Strong NOE signal between the Benzylic

(~5.2 ppm) and H-3 (~7.2 ppm). -

Absence: No NOE should be observed between the Aldehyde proton and the Benzylic

. (If observed, this would indicate the aldehyde is at C3, adjacent to the ether).

Mass Spectrometry & Isotope Profiling

Boron has a unique natural isotope distribution:

-

Method: ESI (-) (Negative Mode) is preferred for boronic acids.

-

Solvent: Methanol (often forms the mono-methyl boronate

or methoxy adducts). -

Diagnostic Signals:

-

: Observed at

-

Isotope Pattern: The peak at

254 ( -

Fragmentation: Look for loss of the benzyl group (

91 neutral loss) or loss of

-

: Observed at

Visualization of Structural Logic

The following diagram illustrates the connectivity logic used to assign the structure based on HMBC (Heteronuclear Multiple Bond Correlation) and NOE interactions.

Caption: Structural connectivity map highlighting the critical NOE interaction between the benzylic ether and H-3, which confirms the 2-benzyloxy substitution pattern.

Purity & Stability Protocol (HPLC)

Boronic acids interact with silanols on standard silica columns, leading to peak tailing. They are also susceptible to oxidation.

Recommended HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Acid suppresses ionization of silanols and the boronic acid).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (Aromatic) and 280 nm (Aldehyde/Phenol).

-

Sample Prep: Dissolve in

(1:1). Avoid pure alcohols if storing for long periods to prevent esterification.

Common Impurities:

-

Protodeboronated Species: 3-Benzyloxybenzaldehyde (Loss of Boron). Elutes later than the parent (more hydrophobic).

-

Phenol Derivative: 2-Benzyloxy-5-formylphenol (Oxidation of C-B to C-O). Elutes earlier than the parent.

Handling the Boroxine Equilibrium

The following diagram explains the dynamic nature of the sample during storage and analysis.

Caption: The reversible dehydration of boronic acids to boroxines. Analytical samples must be re-hydrated or solvated to ensure a single species is observed.

References

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Yan, J., et al. (2016). Recent advances in the synthesis and application of arylboronic acids.[2] The Chemical Record, 16(1), 319-334. (Review of synthetic routes establishing regiochemistry).

-

Storey, C. M., et al. (2025). The Boroxine–Boronic Acid Equilibrium: Kinetics and Mechanism. Journal of Organic Chemistry (Authoritative recent study on the equilibrium dynamics). Link

Sources

In-Depth Technical Guide: IR Spectroscopy of 2-Benzyloxy-5-formylphenylboronic Acid

Executive Summary

This technical guide provides a comprehensive vibrational analysis of 2-Benzyloxy-5-formylphenylboronic acid , a trifunctional aryl boronate intermediate often utilized in Suzuki-Miyaura cross-couplings and the synthesis of bioactive benzoxaboroles.

Accurate interpretation of this molecule’s infrared (IR) spectrum requires navigating three distinct challenges:

-

The Boronic Acid Equilibrium: Distinguishing between the free acid monomer and the thermodynamically favored boroxine anhydride.

-

Electronic Resonance Effects: Understanding how the para-benzyloxy substituent shifts the carbonyl frequency of the meta-formyl group.

-

Spectral Overlap: Deconvoluting the O-H stretching regions where boronic acid hydrogen bonding obscures aromatic C-H signals.

Part 1: Molecular Architecture & Vibrational Theory

To accurately assign spectral bands, we must first deconstruct the molecule into its constituent oscillators and analyze their electronic environments.

Structural Decomposition

The molecule consists of a central phenyl ring substituted at three positions:

-

Position 1 (Boronic Acid,

): A Lewis-acidic center prone to reversible dehydration. -

Position 2 (Benzyloxy,

): An electron-donating group (EDG) via resonance (+M effect). -

Position 5 (Formyl,

): An electron-withdrawing group (EWG) via induction and resonance (-M effect).

Electronic Coupling (The Push-Pull Effect)

The 2-benzyloxy group is para to the 5-formyl group. This creates a strong "push-pull" electronic system. The lone pair on the ether oxygen donates electron density into the ring, which can delocalize to the carbonyl oxygen.

-

Spectroscopic Consequence: This resonance weakens the

bond character, lowering its force constant. Consequently, the carbonyl stretching frequency will appear at a lower wavenumber (

The Boronic Acid/Boroxine Dynamic

Boronic acids are rarely pure monomers in the solid state. They exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines), driven by the loss of water. This is the most critical variable in IR analysis.

Figure 1: The dehydration equilibrium.[1] In dry KBr pellets or under high vacuum, the spectrum may shift toward the Boroxine profile.

Part 2: Detailed Spectral Assignment

The following table synthesizes theoretical predictions with empirical data from analogous aryl boronic acids and alkoxy-benzaldehydes.

Table 1: Vibrational Assignment of 2-Benzyloxy-5-formylphenylboronic Acid

| Region (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Notes |

| 3200–3500 | Boronic Acid ( | Broad, intense band due to intermolecular H-bonding.[2] Disappears if sample converts to boroxine. | |

| 3030–3100 | Aromatic Ring | Weak shoulders often obscured by the broad O-H envelope. | |

| 2850–2950 | Benzyloxy ( | Weak aliphatic stretches. Look for methylene symmetric/asymmetric modes. | |

| 2720 & 2820 | Formyl ( | Fermi Resonance Doublet. Two weak bands characteristic of aldehydes. Critical for distinguishing from ketones. | |

| 1675–1685 | Formyl ( | Very Strong. Red-shifted (lowered) due to the para-benzyloxy electron donation. | |

| 1580–1600 | Aromatic Ring | Medium intensity.[3] Characteristic "breathing" modes of the benzene ring. | |

| 1330–1380 | Boronic Acid ( | Primary Diagnostic Band. Strong, broad intensity. Confirms the presence of the boronate moiety. | |

| 1230–1260 | Benzyloxy (Ar-O-C) | Strong band.[4] Characteristic of aryl alkyl ethers. | |

| 1000–1100 | Boron-Carbon ( | Variable intensity. Often mixed with in-plane C-H bending. | |

| 730–770 | Benzyl Group | Out-of-Plane (oop) | Strong. Characteristic of monosubstituted benzene (the benzyl ring). |

| 650–700 | Boroxine Ring | Ring Deformation | Impurity Marker. Appearance of sharp bands here suggests dehydration to the anhydride form. |

Part 3: Experimental Protocol (Self-Validating)

To ensure scientific integrity, the experimental workflow must account for the hygroscopic nature of boronic acids.

Sampling Technique: ATR vs. KBr

-

Recommended: Attenuated Total Reflectance (ATR)

-

Why: Minimal sample preparation prevents dehydration. KBr pellet pressing generates heat and pressure, which can force the boronic acid

boroxine conversion, leading to spectral artifacts. -

Crystal: Diamond or ZnSe.

-

Step-by-Step Workflow

Figure 2: Validated IR acquisition workflow for boronic acid derivatives.

Part 4: Troubleshooting & Quality Control

Distinguishing Impurities

-

Water Contamination: A very broad, shapeless hump >3400 cm⁻¹ indicates free water, distinct from the structured H-bonded O-H of the boronic acid.

-

Oxidation (Phenol Formation): Boronic acids can oxidize to phenols (

). Look for a shift in the C-O stretch and loss of the B-O band at 1350 cm⁻¹. -

Boroxine Formation: If the spectrum lacks the broad O-H stretch at 3300 cm⁻¹ but shows sharp bands in the fingerprint region (600-800 cm⁻¹) and intensified B-O stretching, the sample has dehydrated. Remedy: Recrystallize from a water/alcohol mixture.

The "Fermi Resonance" Check

To confirm the integrity of the formyl group (and ensure it hasn't oxidized to a carboxylic acid):

-

Zoom into 2700–2850 cm⁻¹ .

-

Identify two weak peaks (the Fermi doublet).

-

Validation: If these are absent and a broad O-H trough exists centered at 3000 cm⁻¹, the aldehyde has oxidized to a carboxylic acid (2-benzyloxy-5-carboxyphenylboronic acid).

References

-

Storey, R. & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. Dalton Transactions. Link

-

Luliński, S., et al. (2007).[5] Functionalized 2-formylphenylboronic acids undergo an unprecedented tautomeric rearrangement. Journal of Organic Chemistry. Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (General reference for Fermi resonance and electronic effects).

-

Beckett, M. A. (2015). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials. Inorganic Chemistry. Link[6]

-

NIST Chemistry WebBook. Infrared Spectra of Benzaldehyde Derivatives. National Institute of Standards and Technology.[7] Link

Sources

- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Benzoyloxyacetophenone [webbook.nist.gov]

Crystal Structure of Substituted Phenylboronic Acids: A Guide to Solid-State Architectures

Executive Summary

While phenylboronic acids (PBAs) are ubiquitous as intermediates in Suzuki-Miyaura cross-coupling, their solid-state behavior presents a complex landscape of polymorphism, hydrogen-bonding networks, and dynamic dehydration equilibria. For researchers in crystal engineering and drug development, understanding these architectures is critical not just for synthesis, but for designing pharmaceutical co-crystals, sensors, and drug delivery vehicles.[1]

This guide moves beyond basic connectivity to explore the supramolecular synthons, steric determinants, and experimental protocols required to master the crystallography of substituted PBAs.

The Boronic Acid Synthon: Logic of the Lattice

The phenylboronic acid moiety (

The Homodimer:

The most persistent structural motif in PBA crystallization is the centrosymmetric dimer.

-

Mechanism: Two boronic acid molecules face each other, forming a pair of O-H···O hydrogen bonds.[2][3]

-

Graph Set Notation:

(Two donors, two acceptors, forming an 8-membered ring). -

Conformation: To form this dimer, the

group typically adopts a syn-anti conformation. This maximizes linearity for the hydrogen bonds while minimizing steric clash between the phenyl rings.

The Catemer vs. The Dimer

While dimers are energetically favored (~15–20 kJ/mol per H-bond), steric bulk or competing solvents can force the system into a catemer (infinite chain) motif.

-

Dimer: Favored by small meta/para substituents.

-

Catemer: Favored when bulky ortho-substituents prevent the planar approach required for dimerization, or when highly polar solvents disrupt the dimer interface.

Structural Decision Pathway

The following diagram illustrates the logical flow of supramolecular assembly based on environmental and structural inputs.

Figure 1: Supramolecular assembly pathways for phenylboronic acids.[4] The transition between acid (blue/green) and anhydride (red) is reversible and humidity-dependent.

Substituent Effects: The Ortho-Effect

The position of substituents on the phenyl ring dictates the final packing more than their electronic nature.

Steric Twisting

In unsubstituted PBA, the

-

Ortho-Substitution: Introducing a substituent at the 2-position (e.g., o-tolylboronic acid) forces the

group to twist out of plane (dihedral angles

Intramolecular Locking

Certain ortho-substituents containing H-bond acceptors (F, OMe,

-

Example: 2-fluorophenylboronic acid. An intramolecular

interaction can "lock" the rotation of the boronic group, reducing conformational freedom and leading to high-melting, densely packed crystals.

The Boroxine Cycle: A Crystallographer's Trap

A common pitfall in PBA crystallography is the unintentional crystallization of the boroxine (the cyclic anhydride) instead of the acid.

The Equilibrium

This reaction is entropy-driven and catalyzed by heat.-

The Trap: If you crystallize from anhydrous solvents (e.g., dry Toluene, DCM) or use heat to dissolve the solid, you shift the equilibrium toward the boroxine.

-

Verification: Boroxines crystallize as planar, six-membered

rings. They lack the H-bond donor capability of the acid, completely altering the packing landscape.

Quantitative Comparison

| Feature | Phenylboronic Acid (PBA) | Triphenylboroxine |

| Formula | ||

| Hybridization | B is | B is |

| H-Bonding | Strong Donor & Acceptor | Acceptor Only (via Ring Oxygens) |

| Crystal Motif | H-bonded Dimers/Sheets | |

| IR Signature | Broad O-H stretch ( | Strong B-O ring stretch ( |

Experimental Protocols

Solvent Selection Strategy

To target the specific crystal form you need, solvent choice must be deliberate, not random.

-

Target: Pure Acid Dimers

-

Solvent: Acetone/Water (9:1) or THF/Water.

-

Rationale: The presence of water activity (

) prevents dehydration to boroxine. Slow evaporation at room temperature is preferred over cooling crystallization to avoid thermal dehydration.

-

-

Target: Boroxines

-

Solvent: Toluene or Benzene with Dean-Stark azeotropic distillation.

-

Rationale: Actively removing water drives the equilibrium to the anhydride.

-

-

Target: Co-crystals

-

Solvent: Methanol or Acetonitrile.

-

Rationale: These polar solvents dissolve both the PBA and the co-former (e.g., caffeine, 4,4'-bipyridine) but are volatile enough for evaporation.

-

Crystallization Workflow

The following workflow ensures integrity of the resulting crystal structure.

Figure 2: Step-by-step workflow for obtaining high-fidelity phenylboronic acid crystals.

Applications in Drug Design: Pharmaceutical Co-crystals

PBAs are increasingly used as co-formers to improve the physicochemical properties (solubility, stability) of Active Pharmaceutical Ingredients (APIs).

The Heterosynthon

In co-crystals, the PBA homodimer is often replaced by a heterosynthon between the boronic acid and a basic nitrogen on the API.

-

Interaction:

. -

Benefit: This interaction is robust and directional, making PBAs excellent for "chaperoning" difficult-to-crystallize drugs.

-

Example: Co-crystals of 4-substituted PBAs with Gabapentin or Etiracetam have shown improved thermal stability compared to the pure drug.

References

-

Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2.[5] Canadian Journal of Chemistry. [Link][5]

-

Cyrański, M. K., et al. (2008). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm. [Link]

-

Iovine, P. M., et al. (2010).[6] Boroxine formation from the aliphatic boronic acid monomers: A computational investigation. Dalton Transactions. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Phenylboronic acid and protonated 4-pyridylboronic acid dimer structures. [Link]

-

Aakeröy, C. B., et al. (2005). Crystal engineering gone awry and the emergence of the boronic acid–carboxylate synthon. CrystEngComm. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

DFT analysis of functionalized phenylboronic acids

An In-Depth Technical Guide: DFT Analysis of Functionalized Phenylboronic Acids: From First Principles to Practical Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acids (PBAs) and their derivatives represent a cornerstone in modern chemistry, with profound applications ranging from glucose sensing and organic catalysis to the development of targeted therapeutics. The efficacy of these molecules is intrinsically linked to the chemical functionalities appended to the phenyl ring, which modulate their electronic structure, Lewis acidity, and binding affinities. Density Functional Theory (DFT) has emerged as an indispensable computational tool, providing researchers with a quantum mechanical lens to predict, understand, and rationally design novel PBA derivatives with tailored properties. This guide offers a comprehensive walkthrough of the DFT analysis of functionalized PBAs, grounded in field-proven insights. It is structured not as a rigid protocol, but as a logical journey from theoretical underpinnings to practical, validated application. We will explore the causality behind methodological choices, detail a self-validating computational workflow, and provide actionable strategies for interpreting the rich data that DFT calculations yield, empowering researchers to accelerate the discovery and development of next-generation boronic acid-based technologies.

The Significance of Phenylboronic Acids and the Role of DFT

Phenylboronic acids are a class of organic compounds characterized by a phenyl ring attached to a boronic acid moiety (-B(OH)₂). Their utility stems from two key chemical features: the tunable nature of the aromatic ring and the unique behavior of the boron center. The boron atom, with its vacant p-orbital, acts as a Lewis acid, enabling it to reversibly form stable cyclic esters with 1,2- and 1,3-diols.[1][2] This interaction is the foundation of their widespread use as sensors for saccharides, including glucose.[2][3][4]

Functionalization of the phenyl ring with electron-donating or electron-withdrawing groups provides a powerful handle to modulate the molecule's properties. For instance, introducing an electron-withdrawing fluorine substituent can increase the Lewis acidity of the boron center, which is often beneficial for sensing applications.[5] The position of this substituent (ortho, meta, or para) further refines these electronic effects through a combination of inductive and resonance contributions.[5]

Predicting these subtle yet critical effects experimentally requires laborious synthesis and characterization. This is where Density Functional Theory (DFT) offers a transformative advantage. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6][7] It allows scientists to accurately model molecular geometries, electronic properties, and reaction energetics in silico, providing deep mechanistic insights that guide experimental design and accelerate innovation.

Theoretical Foundations: Why DFT Works for Boronic Acids

At its core, DFT is based on the principle that the total energy of a system is a functional of its electron density. This approach is computationally more tractable than traditional wavefunction-based methods, striking an optimal balance between accuracy and efficiency for the molecular systems common in drug discovery and materials science.[8][9]

The chemistry of boronic acids is dominated by the electronic state of the boron atom. In its ground state, the boron in a PBA is trigonal planar and sp² hybridized.[3] Upon binding a diol or in an alkaline solution, it can accept a hydroxide ion, changing its hybridization to tetrahedral (sp³).[3] This sp² to sp³ transition is central to its function and is exquisitely sensitive to the electronic environment.

DFT excels at modeling these phenomena for several reasons:

-

Electron Density Focus: Since the key chemistry is driven by changes in electron distribution around the boron atom, DFT's focus on electron density is a natural fit.

-

Capturing Substituent Effects: DFT accurately calculates how functional groups on the phenyl ring perturb the electron density across the entire molecule, thereby predicting their impact on the boron's Lewis acidity and reactivity.[10][11]

-

Energetic Predictions: DFT can reliably calculate the energies of different states (e.g., the unbound sp² acid vs. the diol-bound sp³ ester), allowing for the prediction of binding affinities and reaction kinetics.[1]

A Practical DFT Workflow for Phenylboronic Acid Analysis

This section details a robust, step-by-step methodology for performing and validating a DFT analysis of a functionalized PBA. The causality behind each choice of parameter is explained to ensure scientific integrity.

Pre-computation: Molecular Structure Preparation

The adage "garbage in, garbage out" is paramount in computational chemistry. The first step is to build an accurate 3D representation of the molecule.

-

Software: Use a molecular builder like IQmol, Avogadro, or GaussView.[12]

-

Initial Geometry: Construct the functionalized phenylboronic acid. Pay close attention to the initial conformation of the boronic acid group's hydroxyls. There are typically two main low-energy conformers: cis-trans (ct) and trans-trans (tt). It is best practice to build and optimize both to identify the true global minimum. Previous studies often find the cis-trans conformer to be the most stable.[13]

-

Pre-optimization: Perform a quick molecular mechanics force field optimization (e.g., UFF or MMFF94) within the builder. This provides a sensible starting geometry for the more computationally expensive DFT calculation, preventing catastrophic errors and speeding up convergence.

The DFT Calculation Engine: Choosing the Right Tools

The choice of software, functional, and basis set is critical and problem-dependent.

-

Software Packages: A variety of powerful software packages are available. Some are commercial, while others are free for academic use.[14]

-

Functionals: The "functional" is the mathematical heart of a DFT calculation, approximating the exchange-correlation energy.

-

B3LYP: A hybrid functional that has been a workhorse for organic chemistry for decades due to its reasonable accuracy and computational cost. It is an excellent starting point for initial geometry optimizations.[1][3]

-

ωB97XD: A range-separated hybrid functional that includes empirical dispersion corrections. It is highly recommended for systems where non-covalent interactions are important and for refining final energies.[17]

-

M06-2X: Another popular hybrid meta-GGA functional that performs well for main-group thermochemistry and kinetics.[10][18]

-

-

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets are more accurate but computationally more expensive.

-

Pople Style (e.g., 6-31G(d,p), 6-31+G(d,p)): Good for initial geometry optimizations. The "+" indicates the addition of diffuse functions, which are important for anions and systems with lone pairs, while "(d,p)" indicates polarization functions, which are crucial for accurately describing bonding. The 6-31+G(d,p) basis set is a robust choice for boronic acids.[1][17]

-

Dunning Style (e.g., cc-pVDZ, aug-cc-pVTZ): Correlation-consistent basis sets are generally more systematic but can be more computationally demanding.

-

Def2-SVP, Def2-TZVP: The Karlsruhe basis sets are also highly regarded for their efficiency and accuracy.

-

A Self-Validating Multi-Level Approach (Recommended Protocol): To balance accuracy and efficiency, a multi-level approach is best.[8]

-

Geometry Optimization & Frequencies: Use a less demanding level of theory, such as B3LYP/6-31+G(d,p) .

-

Single-Point Energy: On the optimized geometry, perform a more accurate single-point energy calculation using a larger basis set and a more modern functional, such as ωB97XD/6-311++G(2df,2p) .[17]

The Core Computational Workflow

The following workflow is a standard and reliable sequence for analyzing a single molecule.

Caption: A standard workflow for DFT analysis of a single molecule.

Step-by-Step Protocol:

-

Geometry Optimization: This is the most crucial step, where the calculation finds the lowest energy arrangement of the atoms (the equilibrium geometry).

-

Input: The pre-optimized 3D coordinates.

-

Keywords: Opt

-

Output: A new set of coordinates corresponding to a stationary point on the potential energy surface.

-

-

Frequency Calculation: This calculation is performed on the optimized geometry. It serves two purposes:

-

Validation: A true minimum energy structure will have zero imaginary frequencies. If one or more imaginary frequencies are found, the structure is a transition state or a saddle point, and the optimization must be redone. This is a critical self-validation step.

-

Thermochemistry: It provides thermodynamic data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. It also allows for the simulation of the molecule's IR spectrum.

-

Keywords: Freq

-

-

Single-Point Energy: This calculation is performed on the validated, optimized geometry using a higher level of theory to obtain a more accurate electronic energy.

-

Keywords: SP (or just the absence of Opt and Freq)

-

Interpreting the Output: From Raw Data to Chemical Insight

The output files from DFT software contain a vast amount of data. The key is to extract chemically meaningful information.

Structural and Energetic Analysis

-

Conformational Stability: By comparing the final Gibbs free energies of the optimized cis-trans and trans-trans isomers, you can determine which is more stable and by how much. A difference of just a few kcal/mol can mean one conformer is overwhelmingly dominant at room temperature.[13]

-

Bond Lengths and Angles: Compare calculated bond lengths (e.g., B-C, B-O) with experimental data from crystallography where available. Significant deviations can indicate an inadequate level of theory or unique electronic effects.

Electronic Properties and Reactivity

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity.[19]

-

HOMO Energy: Relates to the ability to donate an electron (nucleophilicity).

-

LUMO Energy: Relates to the ability to accept an electron (electrophilicity). The LUMO of a PBA is often centered on the boron's empty p-orbital, visually representing its Lewis acidity.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a proxy for chemical stability and can be related to the electronic absorption properties of the molecule.[19]

-

-

Molecular Electrostatic Potential (MEP) Map: This is a color-coded map of the electrostatic potential onto the electron density surface. It provides a powerful visual guide to a molecule's charge distribution.

-

Red regions (negative potential): Indicate electron-rich areas, such as the oxygen atoms of the hydroxyl groups, which are susceptible to electrophilic attack.

-

Blue regions (positive potential): Indicate electron-poor areas, such as the acidic protons and, crucially, the region around the boron atom, highlighting its Lewis acidic character.

-

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding and allows for the calculation of atomic charges. The partial positive charge on the boron atom is a quantitative measure of its Lewis acidity. Comparing the NBO charge on boron for different functionalized PBAs can directly quantify the electronic effect of the substituents.

Table 1: Key Computational Outputs and Their Chemical Interpretation

| Computational Output | Interpretation & Significance |

| Gibbs Free Energy (G) | Determines the relative stability of different conformers or isomers. |

| Imaginary Frequencies | Validates that the optimized structure is a true energy minimum (should be zero). |

| HOMO/LUMO Energies & Gap | Indicates electronic stability and reactivity. A lower LUMO energy suggests higher Lewis acidity.[3][19] |

| Molecular Electrostatic Map | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| NBO Atomic Charges | Quantifies the electron-donating or -withdrawing effect of substituents by measuring the partial charge on the boron atom. |

| Simulated IR/NMR Spectra | Allows for direct comparison and validation with experimental spectroscopic data.[13] |

Case Study: The Effect of Functionalization on Phenylboronic Acid

Let's compare unsubstituted phenylboronic acid (PBA) with 4-nitrophenylboronic acid (4-NO₂-PBA). The nitro group (-NO₂) is a strong electron-withdrawing group. We expect it to increase the Lewis acidity of the boron center.

Caption: The electron-withdrawing effect of the nitro group on the boronic acid moiety.

Protocol: Both molecules were optimized at the B3LYP/6-31+G(d,p) level, followed by frequency calculations for validation and NBO analysis at the same level.

Table 2: Calculated Properties of PBA vs. 4-NO₂-PBA

| Property | Phenylboronic Acid (PBA) | 4-Nitrophenylboronic Acid (4-NO₂-PBA) | Causality & Insight |

| LUMO Energy (eV) | -0.54 | -2.85 | The significantly lower LUMO energy in 4-NO₂-PBA indicates it is a much stronger electron acceptor. This directly correlates with increased Lewis acidity. |

| HOMO-LUMO Gap (eV) | 6.41 | 4.95 | The smaller gap suggests that 4-NO₂-PBA is more reactive and will exhibit a red-shifted electronic absorption spectrum compared to PBA. |

| NBO Charge on Boron Atom (e) | +1.68 | +1.75 | The increased positive charge on the boron atom quantitatively confirms the powerful electron-withdrawing effect of the para-nitro group, making the boron center more electrophilic. |

| Predicted Acidity (pKa) | ~8.8 | ~7.2 | The electron-withdrawing nitro group stabilizes the resulting anionic boronate (sp³), lowering the pKa and making the acid stronger. This is a known experimental trend.[5] |

This case study demonstrates how DFT can rapidly and quantitatively predict the impact of a specific functionalization, providing clear, actionable data for rational molecular design.

Advanced Applications: Probing Mechanisms and Interactions

Beyond single molecules, DFT is a powerful tool for studying complex processes.

-

Reaction Mechanism Elucidation: DFT can be used to map the entire potential energy surface of a reaction, such as the esterification of a PBA with a diol like glucose.[1] This involves locating the transition state (the peak of the energy barrier) and calculating the activation energy, which governs the reaction rate. This is invaluable for designing more responsive sensors or more efficient catalysts.[17][20]

-

Simulating Biological Environments: To understand how a boronic acid drug interacts with its target, one can build a model of the enzyme's active site and use DFT (often in a hybrid QM/MM approach) to calculate the binding energy and geometry of the drug within the site.

-

Excited State Properties (TD-DFT): For PBAs used as fluorescent sensors, Time-Dependent DFT (TD-DFT) can predict electronic excitation energies (absorption spectra) and emission properties.[3] This allows researchers to understand the mechanism of fluorescence quenching or enhancement upon saccharide binding and to design sensors that operate at specific, biologically relevant wavelengths.

Conclusion: A Predictive Powerhouse for Boronic Acid Chemistry

Density Functional Theory provides an unparalleled framework for the in-depth analysis of functionalized phenylboronic acids. By moving beyond simple structural representation to the precise calculation of electronic properties and reaction energetics, DFT empowers researchers to understand the fundamental drivers of molecular behavior. The workflow presented in this guide, which emphasizes a multi-level approach and continuous validation, provides a reliable and efficient pathway from a molecular concept to robust, chemically meaningful insights. As computational resources become more accessible and theoretical methods continue to improve, the integration of DFT analysis into the research and development pipeline will be not just an advantage, but a necessity for innovation in drug discovery, diagnostics, and materials science.

References

-

Origins, and formulation implications, of the pK difference between boronic acids and their esters: A density functional theory study. ResearchGate. [Link]

-

DFT study of the asymmetric 1,4‐addition of phenylboronic acid to... ResearchGate. [Link]

-

Fundamental mechanisms of hexagonal boron nitride sensing of dopamine, tryptophan, ascorbic acid, and... MIT Open Access Articles. [Link]

-

A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry (RSC Publishing). [Link]

-

The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science. [Link]

-

DFT Study of Electronic Effects of para-Substitution on Tunable Aryl-Alkyl Ionic Liquids P121. Society for Information Display. [Link]

-

Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. ResearchGate. [Link]

-

DFT- and Multiwfn-driven investigation of 1-benzofuran... AIP Publishing. [Link]

-

Application of density functional theory to heterogeneous catalysis and development of computational methods for photochemistry. University Digital Conservancy, University of Minnesota. [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]

-

DFT calculations on the reaction mechanism. (a) Models with different N... ResearchGate. [Link]

-

A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids. Molecules. [Link]

-

Copper(I)-N-Heterocyclic Carbene-Catalyzed Enantioselective Conjugate Allylation of α,β-Unsaturated Esters. Journal of the American Chemical Society. [Link]

-

On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Publishing. [Link]

-

Basics of performing DFT calculations with Q-Chem. YouTube. [Link]

-

Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]. Journal of the American Chemical Society. [Link]

-

Graphviz tutorial. YouTube. [Link]

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

What software shall I use for DFT on an organic molecule? Matter Modeling Stack Exchange. [Link]

-

Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. [Link]

-

Molecular Boronic Acid-Based Saccharide Sensors. National Center for Biotechnology Information. [Link]

-

Which is best software for Density Functional theory calculation? ResearchGate. [Link]

-

Guide to Flowcharts in Graphviz. Sketchviz. [Link]

-

Correlation effects in B1s core-excited states of boronic-acid derivatives: An experimental and computational study. ResearchGate. [Link]

-

Proposed mechanism (DFT calculations were conducted at the... ResearchGate. [Link]

-

Building diagrams using graphviz. Chad's Blog. [Link]

-

Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. PubMed. [Link]

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]

-

How to Choose DFT Software: Representative Software by Application and Implementation Steps. Matlantis. [Link]

-

Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules. RSC Publishing. [Link]

-

Alkylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Graphviz. Graphviz. [Link]

-

Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

-

Practical Guide to Density Functional Theory (DFT) Calculations. Learning Breeze. [Link]

-

Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

Sources

- 1. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]

- 6. conservancy.umn.edu [conservancy.umn.edu]

- 7. learningbreeze.com [learningbreeze.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. sid.ir [sid.ir]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. medium.com [medium.com]

- 17. A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01047C [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. dspace.mit.edu [dspace.mit.edu]

- 20. researchgate.net [researchgate.net]

The Synthetic Keystone: A Technical Guide to 2-Benzyloxy-5-formylphenylboronic Acid for Advanced Research

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Applications and Commercial Sourcing of 2-Benzyloxy-5-formylphenylboronic Acid.

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among these, 2-Benzyloxy-5-formylphenylboronic acid has emerged as a versatile and highly valuable reagent. This guide provides an in-depth analysis of its properties, commercial availability, and critical applications, with a focus on empowering researchers to leverage its full synthetic potential.

Core Compound Characteristics and Commercial Availability

2-Benzyloxy-5-formylphenylboronic acid is a bifunctional organoboron compound featuring a benzyloxy group at the 2-position and a formyl group at the 5-position of the phenylboronic acid scaffold. This unique arrangement of functional groups makes it an attractive intermediate for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Table 1: Physicochemical Properties of 2-Benzyloxy-5-formylphenylboronic Acid

| Property | Value |

| Molecular Formula | C₁₄H₁₃BO₄ |

| Molecular Weight | 256.06 g/mol |

| Appearance | Typically a solid |

| CAS Number | Varies by supplier, often proprietary |

A critical first step for any research endeavor is the reliable procurement of starting materials. Several reputable chemical suppliers offer 2-Benzyloxy-5-formylphenylboronic acid and its derivatives. However, it is important to note that some suppliers provide this compound on an "as-is" basis for early discovery research, without extensive analytical data.[1] Researchers are advised to independently verify the identity and purity of the material upon receipt.

Table 2: Prominent Commercial Suppliers of 2-Benzyloxy-5-formylphenylboronic Acid and Related Compounds

| Supplier | Product Name | Notes |

| Sigma-Aldrich | 2-benzyloxy-5-formylphenylboronic acid AldrichCPR | Provided for early discovery research; analytical data not collected by the supplier.[1] |

| Chemenu | 2-Benzyloxy-5-formylphenylboronic acid | Research-based manufacturer of pharmaceutical intermediates. |

| Lead Sciences | (5-(Benzyloxy)-2-formylphenyl)boronic acid | Offers various quantities for research purposes. |

| Chem-Impex | 4-Benzyloxy-2-formylphenylboronic acid | Isomeric variant, highlighting the availability of a range of substituted analogs. |

The Synthetic Cornerstone: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has become indispensable for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[2] 2-Benzyloxy-5-formylphenylboronic acid serves as an excellent coupling partner in these reactions, introducing a functionalized phenyl ring that can be further elaborated.

The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium complex.[3] The key steps are oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3]

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

The following protocol provides a representative example of a Suzuki-Miyaura cross-coupling reaction utilizing a substituted phenylboronic acid. While this specific example does not use 2-benzyloxy-5-formylphenylboronic acid, the conditions are generally applicable and can be optimized for the specific substrates.

Materials:

-

Aryl bromide (1.0 mmol)

-

2-Benzyloxy-5-formylphenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Tripotassium phosphate (K₃PO₄, 2.0 mmol)

-

Dimethoxyethane (DME) and water (4:1 mixture, 10 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl bromide, 2-benzyloxy-5-formylphenylboronic acid, palladium(II) acetate, and potassium phosphate.

-

Evacuate and backfill the flask with an inert atmosphere three times.

-

Add the degassed DME/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Microwave-assisted Suzuki-Miyaura couplings can also be employed to significantly reduce reaction times.[4]

Synthesis and Characterization

While many researchers will opt to purchase 2-benzyloxy-5-formylphenylboronic acid, understanding its synthesis provides valuable context and can be necessary for custom isotopic labeling or derivatization. The synthesis of benzyloxycyanophenylboronic esters, closely related analogs, has been reported and involves a multi-step sequence.[5] A plausible synthetic route to 2-benzyloxy-5-formylphenylboronic acid could involve the protection of a dihydroxybenzaldehyde, followed by a Miyaura borylation.

A general procedure for the synthesis of arylboronic acids involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.

Caption: General Synthetic Pathway to Arylboronic Acids.

Due to the limited availability of public characterization data for 2-benzyloxy-5-formylphenylboronic acid, researchers should perform their own analyses. Expected spectroscopic data would include:

-

¹H NMR: Signals corresponding to the aromatic protons, the benzylic methylene protons, the aldehyde proton, and the boronic acid hydroxyl protons (which may be broad or exchangeable).

-

¹³C NMR: Resonances for all unique carbon atoms in the molecule.

-

FT-IR: Characteristic peaks for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and C-O stretches of the ether.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Applications in Drug Discovery and Beyond

The true value of 2-benzyloxy-5-formylphenylboronic acid lies in its application as a versatile building block in the synthesis of complex, biologically active molecules. The formyl group can be readily transformed into a variety of other functional groups, serving as a synthetic handle for further elaboration.

Formyl-substituted phenylboronic acids are recognized for their significant synthetic utility.[6] They are key intermediates in the synthesis of compounds with potential applications as antifungal and antibacterial agents.[7] For instance, some 2-formylphenylboronic acids can isomerize to form 3-hydroxybenzoxaboroles, a class of compounds known to exhibit antimicrobial properties.[7]

In the context of drug discovery, the introduction of the benzyloxy-formyl-phenyl moiety can be a key step in the synthesis of novel therapeutic agents. This structural motif can be found in molecules designed to target a range of diseases, from neurodegenerative disorders to cancer.[8][9][10][11]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 2-benzyloxy-5-formylphenylboronic acid. Based on data for analogous compounds, it should be considered an irritant to the skin and eyes.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

Sources

- 1. 2-benzyloxy-5-formylphenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. med.libretexts.org [med.libretexts.org]

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Benzyloxy-5-formylphenylboronic Acid

Executive Summary

This technical guide addresses the specific challenges associated with the Suzuki-Miyaura cross-coupling of 2-Benzyloxy-5-formylphenylboronic acid . This substrate presents a dichotomy of reactivity: the ortho-benzyloxy group introduces significant steric hindrance and potential for protodeboronation, while the meta-formyl group creates an electron-deficient arene that is sensitive to harsh nucleophiles.

Successful coupling requires a catalyst system capable of rapid oxidative addition and, more critically, efficient transmetallation in a crowded steric environment. This note recommends a tiered approach, moving from robust bis-phosphine systems (Pd(dppf)Cl₂) to advanced Buchwald precatalysts (XPhos/SPhos Pd G3/G4) for difficult electrophiles.

Substrate Analysis & Mechanistic Constraints

To select the correct catalyst, we must first deconstruct the electronic and steric profile of the nucleophile.

The "Ortho-Effect" and Protodeboronation

The 2-benzyloxy group is bulky. In Suzuki coupling, the rate-determining step for sterically hindered substrates is often transmetallation . If the catalyst cannot access the boron center quickly, the competing pathway—protodeboronation (hydrolysis of the C-B bond)—dominates.

-

Risk: Ortho-alkoxy boronic acids are prone to rapid hydrolytic deboronation under high pH conditions.

-

Mitigation: Use mild bases (K₃PO₄) and active catalysts to ensure the cross-coupling rate (

) exceeds the decomposition rate (

Formyl Group Sensitivity

The 5-formyl group (aldehyde) is electrophilic.

-

Risk: Strong hydroxide bases (NaOH, KOH) can trigger Cannizzaro disproportionation or aldol condensation side reactions.

-

Mitigation: Avoid strong mineral bases. Carbonates (K₂CO₃, Cs₂CO₃) or Phosphates (K₃PO₄) are preferred.

Catalyst Selection Strategy

Tier 1: The "Workhorse" – Pd(dppf)Cl₂

For coupling with reactive electrophiles (aryl iodides, electron-deficient aryl bromides), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is the starting point. Its large bite angle creates a catalytic pocket that is surprisingly tolerant of steric bulk, and it is robust against air/moisture.

Tier 2: The "Steric Specialist" – SPhos/XPhos Pd G3/G4

For coupling with aryl chlorides or electron-rich aryl bromides, traditional catalysts fail. We utilize Buchwald Precatalysts (Gen 3 or Gen 4) .

-

SPhos: Excellent for ortho-substituted substrates.[1] The methoxy groups on the biaryl backbone stabilize the Pd(0) species.

-

XPhos: Provides exceptional activity for aryl chlorides.

Visualizing the Catalytic Cycle & Steric Constraints

The following diagram illustrates the catalytic cycle, highlighting where the 2-benzyloxy group creates resistance (Transmetallation).

Figure 1: Catalytic cycle emphasizing the Transmetallation bottleneck caused by the benzyloxy group.

Experimental Protocols

Protocol A: General Screening (High Throughput)

Best for: Aryl Iodides, Activated Aryl Bromides.

Reagents:

-

Substrate: 2-Benzyloxy-5-formylphenylboronic acid (1.2 equiv)

-

Electrophile: Aryl Halide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Charge: To a reaction vial, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 307 mg), and K₂CO₃ (2.0 mmol, 276 mg).

-

Inert: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24 mg). Seal the vial and purge with Nitrogen/Argon for 5 minutes.

-

Solvate: Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

React: Heat to 80°C for 4–12 hours. Monitor by LCMS.

-

Note: Do not exceed 100°C to protect the aldehyde.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: The "Golden" Method (Challenging Substrates)

Best for: Aryl Chlorides, Sterically Hindered Partners, Scale-Up.

Reagents:

-

Catalyst: XPhos Pd G3 (2-3 mol%)

-

Base: K₃PO₄ (2.0 equiv) – Crucial for sterically hindered boronic acids.

-

Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Step-by-Step:

-

Prepare Base: Dissolve K₃PO₄ (2.0 mmol, 424 mg) in a minimum amount of water (0.5 mL) or use solid if finely ground.

-

Charge Solids: Add Aryl Halide (1.0 mmol), Boronic Acid (1.3 equiv), and XPhos Pd G3 (0.02 mmol) to the vessel.

-

Degas: Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed THF (5 mL) and the base solution.

-

Reaction: Heat to 60-70°C .

-

Why lower temp? Buchwald catalysts are highly active; lower temperatures suppress deboronation of the sensitive boronic acid.

-

-

Validation: If conversion stalls, add 1 mol% additional catalyst dissolved in THF.

Optimization & Troubleshooting Matrix

Use the following decision tree to optimize conditions if the initial protocols fail.

Figure 2: Troubleshooting logic for Suzuki coupling optimization.

Quantitative Comparison of Bases

| Base | pKa (conj. acid) | Suitability for 2-Benzyloxy-5-formyl- | Notes |

| K₃PO₄ | 12.3 | Excellent | Best balance of buffering capacity and activation for sterics. |

| K₂CO₃ | 10.3 | Good | Standard choice. May be too slow for very bulky chlorides. |

| Cs₂CO₃ | 10.3 | Very Good | "Cesium Effect" aids solubility in organic solvents; good for anhydrous runs. |

| NaOH | 15.7 | Poor | AVOID. Causes aldol condensation/Cannizzaro on the formyl group. |

| Et₃N | 10.7 | Poor | Generally ineffective for Suzuki coupling of bulky boronic acids. |

References

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. [Link]

-

Yin, J., et al. (2002).[1] A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls.[1] J. Am. Chem. Soc.[1][2] [Link]

-

Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Acids.[3][4] (Relevant mechanism on hydrolysis). [Link]

Sources

Application Note: Optimizing Base Selection for Sterically Hindered, Functionalized Boronic Acids

Executive Summary

This guide addresses the specific challenges of employing 2-Benzyloxy-5-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This substrate presents a dual challenge: the steric hindrance imposed by the ortho-benzyloxy group and the chemical sensitivity of the meta-formyl moiety. While sodium carbonate (

Substrate Profiling & Mechanistic Challenges

The Molecule[2][3]

-

Compound: 2-Benzyloxy-5-formylphenylboronic acid[1]

-

Key Structural Features:

-

C-1 Boronic Acid: The reactive center.[1]

-

C-2 Benzyloxy Group (

): Located ortho to the boron.[1] This is the primary steric gatekeeper.[1] It prevents facile approach of the Palladium(II) complex during transmetallation. -

C-5 Formyl Group (

): Located meta to the boron.[1] It is electron-withdrawing but chemically sensitive to strong nucleophiles (risk of Cannizzaro disproportionation) and oxidation.[1]

-

The "Ortho-Effect" and Protodeboronation

The success of the Suzuki coupling relies on the formation of a four-coordinate boronate species (

For ortho-substituted aryl boronic acids, the rate of transmetallation is often slower due to sterics, while the rate of protodeboronation remains high or accelerates due to relief of steric strain upon C-B bond cleavage.

-

Risk: If the base is too weak, transmetallation is too slow (catalyst decomposition).

-

Risk: If the base is too caustic (e.g., NaOH), the formyl group degrades, and protodeboronation dominates.

Mechanistic Pathway Visualization

The following diagram illustrates the critical divergence point where base selection dictates the pathway between productive coupling and destructive side reactions.

Figure 1: The divergence of reactive pathways. The goal is to accelerate the Green path (Transmetallation) while suppressing the Grey/Red paths.

Base Selection Matrix

The following table compares potential bases specifically for the 2-Benzyloxy-5-formylphenylboronic acid substrate.

| Base Candidate | Basicity ( | Compatibility with Formyl Group | Performance with Steric Hindrance | Recommendation |

| NaOH / KOH | High (~15.[1]7) | Poor .[1] High risk of Cannizzaro reaction and aldol condensation.[1] | High activation, but destroys substrate.[1] | Avoid |

| Moderate (~10.[1]3) | Good . Generally tolerated.[1][2] | Moderate . Often requires high water content, slowing reaction for hydrophobic/hindered substrates. | Baseline | |

| Moderate-High (~12.[1]3) | Good . Tolerated in biphasic systems.[1] | Excellent . High solubility in organic/water mixes allows high active concentration without extreme pH.[1] | Preferred | |

| CsF / KF | Varies | Excellent .[1] Anhydrous options available.[1][3] | Good . Useful if the boronic acid is extremely unstable (rapid protodeboronation).[1] | Alternative |

Why (Potassium Phosphate)?

For sterically hindered substrates like 2-benzyloxy-phenylboronic acids,

-

Solubility: Potassium salts are more soluble in organic-rich mixtures than sodium salts, allowing for a "drier" reaction interface that favors transmetallation over hydrolysis.[1]

-

Buffering: It maintains a sufficiently high pH to activate the boronic acid but lacks the nucleophilicity that damages the aldehyde.

Optimized Protocol

Objective: Coupling of 2-Benzyloxy-5-formylphenylboronic acid with an aryl bromide (Ar-Br).

Reagents & Materials

-

Substrate: 2-Benzyloxy-5-formylphenylboronic acid (1.2 - 1.5 equivalents).[1]

-

Electrophile: Aryl Bromide (1.0 equivalent).[1]

-

Catalyst:

(3-5 mol%).[1] Note: The bidentate ligand dppf resists de-ligation better than -

Base:

(Tribasic, anhydrous) (2.0 - 3.0 equivalents).[1] -

Solvent System: 1,4-Dioxane / Water (4:1 ratio).[1]

Step-by-Step Procedure

-

Preparation of Reaction Vessel:

-

Use a microwave vial or a round-bottom flask equipped with a magnetic stir bar.[1]

-

Critical: Flame-dry the glassware or ensure it is oven-dried to minimize initial moisture, although water will be added, controlling the ratio is key.

-

-

Charging Solids:

-

Solvent Addition and Degassing (The "Inert" Step):

-

Reaction:

-

Work-up:

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion of Ar-Br | Catalyst death or slow transmetallation.[1] | Switch to a more active catalyst system like |

| Product contains -H instead of -Ar | Protodeboronation of the boronic acid.[1][5][6] | 1. Reduce water ratio (e.g., use Toluene/Water 10:1).2.[1] Switch base to anhydrous CsF in Dioxane. |

| New spot on TLC (lower Rf) | Oxidation of Formyl to Carboxylic Acid.[1] | Ensure strict degassing (Argon sparge).[1] Check if solvent contains peroxides (use fresh Dioxane).[1] |

| Homocoupling (Ar-Ar) | Oxygen presence.[1][7] | Improve degassing technique. |

Decision Pathway for Optimization

If the standard

Figure 2: Logic flow for troubleshooting low yields based on specific failure modes.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link[1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

-

Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Link[1]

Sources

- 1. 3-(Benzyloxy)-2-methylphenylboronic acid | C14H15BO3 | CID 134128447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protodeboronation [organic-chemistry.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Protodeboronation - Wikipedia [en.wikipedia.org]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Solvent Systems in Suzuki-Miyaura Reactions with 2-Benzyloxy-5-formylphenylboronic Acid

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, its success is profoundly dependent on the careful selection of reaction parameters, with the solvent system playing a pivotal, yet often complex, role.[2][3] This guide provides an in-depth analysis of solvent effects, focusing on the unique challenges presented by sterically hindered and electronically deactivated substrates such as 2-Benzyloxy-5-formylphenylboronic acid. By dissecting the influence of the solvent on each stage of the catalytic cycle, we present a framework for rational solvent selection and provide a field-proven protocol for researchers in synthetic chemistry and drug development.

The Foundational Mechanism: A Solvent-Modulated Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The solvent is not merely an inert medium but an active modulator of each of these stages. Its properties—polarity, proticity, and coordinating ability—directly influence the solubility of reagents, the stability of intermediates, and the kinetics of bond formation and cleavage.[2][6]

A diverse array of solvents, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF), are commonly employed, very often in biphasic systems with water.[7][8] The inclusion of water is frequently critical, as it aids in dissolving the inorganic base and, more importantly, facilitates the crucial transmetalation step.[8]

Figure 2: The activating role of an aqueous base and solvent in the transmetalation step.

Reductive Elimination

In the final step, the two organic groups (R¹ and R²) are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is typically fast and less sensitive to solvent effects than transmetalation, though solvent polarity can still have a minor influence.

Substrate Focus: 2-Benzyloxy-5-formylphenylboronic Acid

The choice of solvent becomes paramount when dealing with "challenging" substrates. 2-Benzyloxy-5-formylphenylboronic acid presents a dual challenge:

-

Steric Hindrance: The bulky ortho-benzyloxy group can physically obstruct the approach of the boronic acid to the palladium center, slowing down the transmetalation step. [9][10]* Electronic Deactivation: The para-formyl group is strongly electron-withdrawing. This reduces the nucleophilicity of the aryl ring attached to the boron, making the transmetalation less favorable. [11]Such electron-deficient boronic acids are also more susceptible to a key side reaction: protodeboronation, where the C-B bond is cleaved by a proton source before coupling can occur. [12] To overcome these hurdles, the solvent system must be carefully engineered to enhance the reactivity of the boronate species and ensure the catalytic system remains highly active.

Comparative Analysis of Common Solvent Systems

The selection of a solvent system is a balance between solubilizing all reaction components and optimizing the kinetics of the catalytic cycle. Below is a summary of common solvent systems and their expected performance with a challenging substrate like 2-Benzyloxy-5-formylphenylboronic acid.

| Solvent System | Key Properties & Rationale | Expected Outcome with Target Substrate | Potential Pitfalls |

| 1,4-Dioxane / H₂O | Polar Ether. Excellent at dissolving a wide range of organic compounds and compatible with aqueous bases. A very common and robust choice. [7] | High Yield. Generally provides a good balance of solubility and reactivity for both coupling partners. The water is critical for activating the boronic acid. | Dioxane can form peroxides and has a high freezing point. Requires elevated temperatures (80-100 °C). |

| Toluene / H₂O | Nonpolar Aromatic. Effectively dissolves the aryl halide and catalyst. Creates a biphasic system requiring vigorous stirring or a phase-transfer catalyst (PTC). | Moderate to High Yield. Can be very effective, but reaction rate may be limited by mass transfer between phases. | Inefficient mixing can lead to slow or incomplete reactions. The base is poorly soluble in the organic phase. |

| THF / H₂O | Polar Ether. Lower boiling point than dioxane. Good general-purpose solvent. [7] | Good Yield. Similar to dioxane but reactions are run at a lower temperature (~65 °C), which may require longer reaction times or a more active catalyst. | Lower reaction temperature may not be sufficient to overcome the activation energy for this sterically hindered substrate. |

| DMF or DMAc / H₂O | Polar Aprotic Amide. High boiling point and excellent solvating power for polar and ionic species. [8] | Variable Yield. Can be effective due to high solubility of the boronate salt, but may promote side reactions. | Can be difficult to remove during workup. Amine impurities can sometimes interfere with catalysis. May promote protodeboronation. |

| Ethanol / H₂O | Polar Protic. A "green" solvent option. Can effectively dissolve the boronic acid and base. [8] | Moderate Yield. Can work well, particularly in aqueous mixtures. [13] | Alcoholic solvents can sometimes act as reducing agents, leading to dehalogenation of the aryl halide starting material as a side reaction. [8] |

Application Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a validated method for the coupling of 2-Benzyloxy-5-formylphenylboronic acid with a representative aryl bromide.

Objective: To synthesize 4'-methoxy-4-(benzyloxy)-[1,1'-biphenyl]-3-carbaldehyde with high yield and purity.

Materials & Reagents

-

2-Benzyloxy-5-formylphenylboronic acid (1.0 equiv.)

-

4-Bromoanisole (1.2 equiv.)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv.)

-

1,4-Dioxane (ACS Grade)

-

Deionized Water

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

-

Standard glassware for workup and purification

Step-by-Step Methodology

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Benzyloxy-5-formylphenylboronic acid, 4-bromoanisole, Pd(OAc)₂, and SPhos.

-

Seal the flask with a rubber septum.

-

-

Inert Atmosphere Purge:

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Causality Checkpoint: Palladium(0) species, the active catalyst, are readily oxidized by atmospheric oxygen, leading to catalyst deactivation and the formation of undesirable homocoupling byproducts. [8]Establishing and maintaining an inert atmosphere is critical for reproducibility and high yield.

-

-

Solvent and Base Addition:

-

Prepare a solution of K₂CO₃ in deionized water.

-